molecular formula C20H21NO3 B607867 GSK8573 CAS No. 1693766-04-9

GSK8573

Número de catálogo B607867
Número CAS: 1693766-04-9
Peso molecular: 323.392
Clave InChI: QQBGNWWJANJWNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of GSK8573 was performed by WuXi AppTec . The compound was first dissolved in DMSO and further diluted in 0.5% sodium carboxymethyl cellulose .


Molecular Structure Analysis

The molecular formula of GSK8573 is C20H21NO3 . Its molecular weight is 323.39 .


Physical And Chemical Properties Analysis

GSK8573 is a solid compound with a light yellow to yellow color . It has a solubility of 25 mg/mL in DMSO . The storage conditions vary depending on the form and solvent: Powder at -20°C for 3 years, 4°C for 2 years; In solvent at -80°C for 6 months, -20°C for 1 month .

Aplicaciones Científicas De Investigación

Specific Scientific Field

The specific scientific field is Regenerative Medicine , focusing on Liver Regeneration .

Comprehensive and Detailed Summary of the Application

GSK8573 has been identified as a potential regulator of mammalian liver regeneration. This discovery was made during an in vivo CRISPR screening study that evaluated 165 chromatin regulatory proteins .

Detailed Description of the Methods of Application or Experimental Procedures

The study employed pooled CRISPR knockout and activation screening in the regenerating liver. The imitation-SWI chromatin remodeling components Baz2a and Baz2b were identified in the screens. In vivo sgRNA, siRNA, and knockout strategies against either paralog confirmed increased regeneration . GSK8573 was synthesized by WuXi AppTec and was first dissolved in DMSO and further diluted 1:8 in 0.5% sodium carboxymethyl cellulose .

Thorough Summary of the Results or Outcomes Obtained

The use of distinct BAZ2-specific bromodomain inhibitors, including GSK8573, resulted in accelerated liver healing after diverse injuries. Inhibitor-treated mice also exhibited improved healing in an inflammatory bowel disease model, suggesting multi-tissue applicability . Transcriptomics on regenerating livers showed increases in ribosomal and cell cycle mRNAs .

GSK8573 is also known as an inactive control compound for GSK2801, an acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains . Here are some additional details:

Application as a Control Compound in Biological Experiments

Specific Scientific Field

The specific scientific field is Molecular Biology and Biochemistry .

Comprehensive and Detailed Summary of the Application

GSK8573 is used as a structurally related negative control compound in biological experiments . It is particularly used in experiments involving the bromodomains BAZ2A and BAZ2B .

Detailed Description of the Methods of Application or Experimental Procedures

In experiments, GSK8573 is often used as a control to compare the effects of the active compound, GSK2801. The compound is first dissolved in DMSO and then further diluted as required for the specific experiment .

GSK8573 is also known for its application as a control compound in biological experiments, particularly in the fields of Molecular Biology and Biochemistry . Here are some additional details:

Application as a Control Compound in Biological Experiments

Specific Scientific Field

The specific scientific field is Molecular Biology and Biochemistry .

Comprehensive and Detailed Summary of the Application

GSK8573 is used as a structurally related negative control compound in biological experiments . It is particularly used in experiments involving the bromodomains BAZ2A and BAZ2B .

Detailed Description of the Methods of Application or Experimental Procedures

In experiments, GSK8573 is often used as a control to compare the effects of the active compound, GSK2801. The compound is first dissolved in DMSO and then further diluted as required for the specific experiment .

Propiedades

IUPAC Name

1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBGNWWJANJWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone

Citations

For This Compound
5
Citations
P Chen, A Chaikuad, P Bamborough… - Journal of medicinal …, 2016 - ACS Publications
… GSK8573 with BRD9 of 1.04 μM (K D ) associated with a favorable binding enthalpy change ΔH of −8.98 (± 0.152) kcal/mol. Thus, GSK8573 … These results suggest that GSK8573 can be …
Number of citations: 146 pubs.acs.org
N Abeywickrama-Samarakoon, JC Cortay… - Nature …, 2020 - nature.com
… e PHHs survival was assessed as in c following treatment with either GSK2801 or GSK8573. Values represent the mean ± SEM (n = 3). f HDV RIP in HDV-infected PHHs treated with …
Number of citations: 22 www.nature.com
Y Jia, L Li, YH Lin, P Gopal, S Shen, K Zhou, X Yu… - Cell Stem Cell, 2022 - cell.com
… GSK2801 is partnered with a control compound called GSK8573 … data, mice given GSK2801 versus GSK8573 for a total of 5 days … in which a dose of GSK8573 or GSK2801 was given …
Number of citations: 17 www.cell.com
PGK Clark, DJ Dixon, PE Brennan - Drug Discovery Today: Technologies, 2016 - Elsevier
… Activity for BRD9 during development prompted the design of a negative control compound that lacked activity for the desired targets: GSK8573 had no activity for BAZ2A/B but …
Number of citations: 14 www.sciencedirect.com
NH Theodoulou, NCO Tomkinson, RK Prinjha… - …, 2016 - Wiley Online Library
… Importantly, these chemical probes are structurally distinct, in vivo capable and a negative control GSK8573 (16 a) is also available for cross-validation studies. …

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.